molecular formula C21H17ClO3 B14363085 Benzyl 4-[(2-chlorophenyl)methoxy]benzoate CAS No. 90745-33-8

Benzyl 4-[(2-chlorophenyl)methoxy]benzoate

Cat. No.: B14363085
CAS No.: 90745-33-8
M. Wt: 352.8 g/mol
InChI Key: ISVNISRDPQHIGR-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-chlorophenyl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 2-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(2-chlorophenyl)methoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting benzyl 4-hydroxybenzoate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Benzyl 4-[(2-chlorophenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-chlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzyl 4-[(2-chlorophenyl)methoxy]benzoate can be compared with other similar compounds such as:

    Benzyl benzoate: Known for its use as a topical treatment for scabies and lice.

    4-Methoxybenzyl benzoate: Used in the synthesis of various organic compounds.

    2-Chlorobenzyl benzoate: Explored for its potential antimicrobial properties.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a 2-chlorophenylmethoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

90745-33-8

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

benzyl 4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C21H17ClO3/c22-20-9-5-4-8-18(20)15-24-19-12-10-17(11-13-19)21(23)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

ISVNISRDPQHIGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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